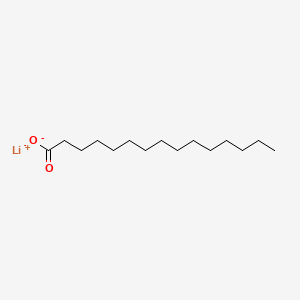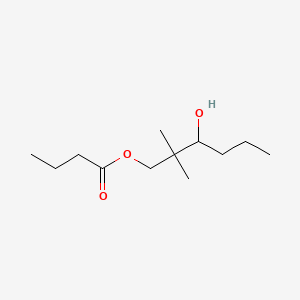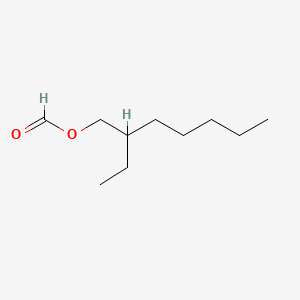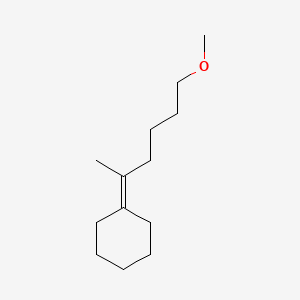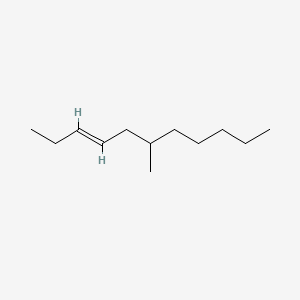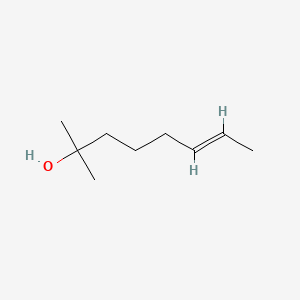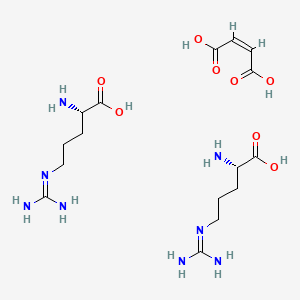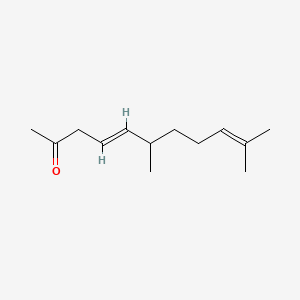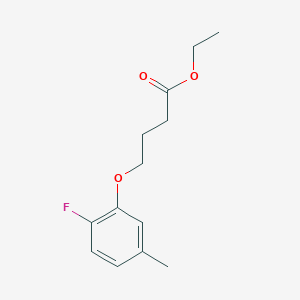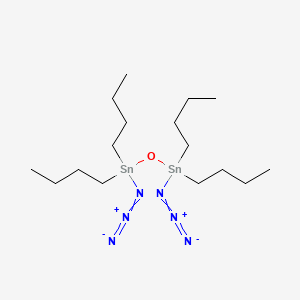
2,5-Diethyl-4-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-4-methyloxazole is a heterocyclic organic compound with the molecular formula C8H13NO It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-4-methyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® to effect the cyclization at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . This process is stereospecific and can be conducted in a flow reactor to improve safety and product purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and stable reagents like Deoxo-Fluor® ensures efficient and scalable production. The oxidation step using manganese dioxide is also adapted for industrial applications to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diethyl-4-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: It can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen in the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst, such as palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Various oxazole derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles with different functional groups.
Aplicaciones Científicas De Investigación
2,5-Diethyl-4-methyloxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Diethyl-4-methyloxazole involves its interaction with various molecular targets. The compound can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . It may also inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Oxazoles: Share the same core structure but differ in the substitution pattern.
Isoxazoles: Have the oxygen and nitrogen atoms in different positions within the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring.
Uniqueness: 2,5-Diethyl-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40953-15-9 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2,5-diethyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C8H13NO/c1-4-7-6(3)9-8(5-2)10-7/h4-5H2,1-3H3 |
Clave InChI |
ODHBNBMQEWMDTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(O1)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



